molecular formula C14H22N2O2 B12715115 N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide CAS No. 92493-53-3

N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide

Katalognummer: B12715115
CAS-Nummer: 92493-53-3
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: TXFDDRSSDQWPSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide is an organic compound with a complex structureThe compound’s molecular formula is C5H11NO, and it has a molecular weight of 101.1469 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide typically involves the reaction of propionic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{COOH} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{CH}_3\text{CH}_2\text{CON(CH}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and acids.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

  • N,N-Dimethylpropanamide
  • N,N-Dimethylacrylamide
  • N-Methyl-2-methylpropanamide

Comparison: N,N-Dimethyl-2-(N-methyl-p-phenetidino)propionamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specialized applications .

Eigenschaften

CAS-Nummer

92493-53-3

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

2-(4-ethoxy-N-methylanilino)-N,N-dimethylpropanamide

InChI

InChI=1S/C14H22N2O2/c1-6-18-13-9-7-12(8-10-13)16(5)11(2)14(17)15(3)4/h7-11H,6H2,1-5H3

InChI-Schlüssel

TXFDDRSSDQWPSP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N(C)C(C)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.